molecular formula C10H11NaO2S B7936177 Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate

Cat. No.: B7936177
M. Wt: 218.25 g/mol
InChI Key: CQWCRHZFLKXWAV-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate typically involves the sulfonation of 5,6,7,8-tetrahydronaphthalene. This process can be carried out using various sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as an oxidizing or reducing agent in redox reactions. The specific pathways depend on the nature of the reaction and the conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfonate
  • 5,6,7,8-Tetrahydro-2-naphthalenesulfonic acid sodium salt
  • 5,6,7,8-Tetrahydro-2-naphthoyl-Coenzyme A

Uniqueness

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate is unique due to its specific sulfonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specialized applications where these properties are advantageous .

Biological Activity

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate is a sulfonated derivative of tetrahydronaphthalene, which has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonate group attached to a tetrahydronaphthalene backbone. This structure allows it to interact with biological systems effectively. The sulfonate group is known to mimic natural substrates, which can lead to inhibition of enzyme activity or modulation of receptor functions .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites on enzymes and inhibit their function. This mechanism is crucial in developing therapeutic agents targeting bacterial infections and other diseases .

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The sulfonamide moiety can disrupt normal biochemical pathways by competing with natural substrates or altering receptor conformation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential to inhibit bacterial growth,
Enzyme InhibitionInhibits specific enzymes by mimicking substrates,
Antiviral ActivityInvestigated for efficacy against viruses ,
CytotoxicityExhibited selective cytotoxic effects in cancer cells ,

Case Study: Antiviral Activity

In a study exploring various tetrahydronaphthalene derivatives, compounds similar to this compound demonstrated antiviral activity against coronaviruses HCoV-229E and HCoV-OC43. These findings suggest that modifications in the tetrahydronaphthalene structure can enhance antiviral efficacy while maintaining low cytotoxicity levels .

Toxicological Studies

Toxicological assessments indicate that while this compound shows promising biological activity, further studies are needed to evaluate its safety profile comprehensively. Long-term exposure studies in animal models have shown varying effects depending on dosage and administration routes .

Properties

IUPAC Name

sodium;5,6,7,8-tetrahydronaphthalene-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S.Na/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10;/h5-7H,1-4H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWCRHZFLKXWAV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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